molecular formula C8H16O2 B14424159 (3S,4S)-3,4-Dipropyl-1,2-dioxetane CAS No. 83929-10-6

(3S,4S)-3,4-Dipropyl-1,2-dioxetane

Cat. No.: B14424159
CAS No.: 83929-10-6
M. Wt: 144.21 g/mol
InChI Key: MPTCXCHFVQCTFK-YUMQZZPRSA-N
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Description

(3S,4S)-3,4-Dipropyl-1,2-dioxetane is an organic compound characterized by a four-membered ring structure containing two oxygen atoms and two carbon atoms, with propyl groups attached to the carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4S)-3,4-Dipropyl-1,2-dioxetane typically involves the reaction of alkenes with peroxy acids. One common method is the epoxidation of alkenes using meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid. The reaction proceeds through a concerted mechanism, where the oxygen in the peroxide is electron-deficient and is attacked by the π electrons of the alkene, forming the dioxetane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale epoxidation processes using stable peroxy acids like mCPBA. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,4S)-3,4-Dipropyl-1,2-dioxetane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can break the dioxetane ring, leading to the formation of alcohols or other reduced products.

    Substitution: The propyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

(3S,4S)-3,4-Dipropyl-1,2-dioxetane has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of study in enzymatic reactions and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (3S,4S)-3,4-Dipropyl-1,2-dioxetane exerts its effects involves the formation and cleavage of the dioxetane ring. The molecular targets and pathways involved include interactions with enzymes and other biomolecules that can catalyze the ring-opening reactions, leading to the formation of reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

    (3S,4S)-Tetflupyrolimet: Another dioxetane compound with similar structural features.

    Epoxides: Compounds with a three-membered ring structure containing an oxygen atom, such as ethylene oxide.

Uniqueness

(3S,4S)-3,4-Dipropyl-1,2-dioxetane is unique due to its four-membered ring structure, which imparts different reactivity and stability compared to three-membered epoxides.

Properties

CAS No.

83929-10-6

Molecular Formula

C8H16O2

Molecular Weight

144.21 g/mol

IUPAC Name

(3S,4S)-3,4-dipropyldioxetane

InChI

InChI=1S/C8H16O2/c1-3-5-7-8(6-4-2)10-9-7/h7-8H,3-6H2,1-2H3/t7-,8-/m0/s1

InChI Key

MPTCXCHFVQCTFK-YUMQZZPRSA-N

Isomeric SMILES

CCC[C@H]1[C@@H](OO1)CCC

Canonical SMILES

CCCC1C(OO1)CCC

Origin of Product

United States

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